N-[(Benzyloxy)methyl]-N-ethylethanamine
Description
N-[(Benzyloxy)methyl]-N-ethylethanamine is a tertiary amine featuring a benzyloxymethyl group attached to a diethylamine backbone. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. This compound is synthesized via reductive amination or alkylation reactions, often involving NaBH₄-mediated reductions or Pd-catalyzed coupling processes . It serves as a precursor in medicinal chemistry for ligands and bioactive molecules, particularly in palladium-catalyzed α-alkylation reactions .
Properties
CAS No. |
67232-11-5 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-N-(phenylmethoxymethyl)ethanamine |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)11-14-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
WJUUTHFUYZOIDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)methyl]-N-ethylethanamine typically involves the reaction of benzyl alcohol with an appropriate amine under specific conditions. One common method is the alkylation of benzyl alcohol with N-ethylethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group can yield benzaldehyde or benzoic acid, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
N-[(Benzyloxy)methyl]-N-ethylethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-[(Benzyloxy)methyl]-N-ethylethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl ether group can engage in hydrogen bonding or hydrophobic interactions, while the amine group can participate in ionic or covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Insights :
- Pyridine-containing analogues (e.g., 6-((diethylamino)methyl)pyridin-2-ol) exhibit stronger coordination to metals due to the pyridinyl nitrogen’s lone pair, unlike the ether oxygen in the target compound .
Key Insights :
- The target compound’s moderate yield (36%) reflects challenges in stabilizing the benzyloxymethyl group during reduction, whereas TFA deprotection (61% yield) is more efficient .
- N-Methylation via formaldehyde/Zn (85% yield) offers higher efficiency but lacks the benzyloxy functionalization critical for metal coordination .
Physicochemical Properties
Table 3: Spectral and Physical Data
Key Insights :
- The target compound’s IR peaks at 1653 cm⁻¹ and 1614 cm⁻¹ suggest C=O and aromatic C=C stretching, absent in non-carbonyl analogues like N-Benzyl-2-methoxyethanamine .
- $ ^1H $ NMR signals at 3.33 ppm (s, 2H) confirm the benzyloxymethyl group’s methylene protons, distinct from pyridinyl or methoxyphenyl signals in analogues .
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